1,2-Epoxyoctadecane
Overview
Description
It is a white waxy solid or chunky solid that is insoluble in water and sensitive to moisture . This compound is part of the epoxide family, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms.
Mechanism of Action
Target of Action
1,2-Epoxyoctadecane is an epoxide . Epoxides are highly reactive and can act as nucleophiles, attacking electrophilic centers within organic molecules . .
Mode of Action
As an epoxide, this compound is sensitive to exposure to moisture . It can undergo reactions with a variety of substances, including strong acids, caustics, and peroxides . These reactions can lead to the formation of new compounds, altering the chemical environment.
Pharmacokinetics
Its physical properties such as boiling point (137 °c/05 mmHg) and melting point (33-35 °C) suggest that it could have significant volatility and stability .
Action Environment
This compound is sensitive to environmental conditions. Exposure to moisture can trigger reactions . It’s also incompatible with strong acids, caustics, and peroxides . These environmental factors could influence the compound’s action, efficacy, and stability.
Preparation Methods
1,2-Epoxyoctadecane can be synthesized from 1-octadecene through an epoxidation reaction. One common method involves the use of peroxyacetic acid as the oxidizing agent in the presence of acetic acid . The reaction conditions typically include room temperature and a short reaction time. Industrial production methods may vary, but they generally follow similar principles of epoxidation using suitable oxidizing agents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,2-Epoxyoctadecane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: The epoxide ring can react with nucleophiles, such as amines or alcohols, to form substituted products.
Polymerization: Epoxides are highly reactive and can polymerize in the presence of catalysts or when heated.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Epoxyoctadecane has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Its reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: It can be used in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
1,2-Epoxyoctadecane can be compared with other similar epoxide compounds, such as:
1,2-Epoxydodecane: Similar in structure but with a shorter carbon chain.
1,2-Epoxytetradecane: Also similar but with a different carbon chain length.
1,2-Epoxyoctane: A smaller epoxide with a shorter carbon chain.
The uniqueness of this compound lies in its longer carbon chain, which can influence its physical properties and reactivity compared to shorter-chain epoxides .
Properties
IUPAC Name |
2-hexadecyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJWYMFTMJFGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Record name | 1,2-EPOXYOCTADECANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4025246 | |
Record name | 1,2-Epoxyoctadecane | |
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Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxyoctadecane appears as white waxy or chunky solid. (NTP, 1992), White solid; mp = 26 deg C; [CAMEO] White solid; mp = 30-35 deg C; [Alfa Aesar MSDS] | |
Record name | 1,2-EPOXYOCTADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20342 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Epoxyoctadecane | |
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Boiling Point |
279 °F at 0.5 mmHg (NTP, 1992) | |
Record name | 1,2-EPOXYOCTADECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20342 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 1,2-EPOXYOCTADECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20342 | |
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Density |
0.83 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 1,2-EPOXYOCTADECANE | |
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CAS No. |
7390-81-0 | |
Record name | 1,2-EPOXYOCTADECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20342 | |
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Record name | 1,2-Epoxyoctadecane | |
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Record name | 1,2-Epoxyoctadecane | |
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Record name | Oxirane, 2-hexadecyl- | |
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Record name | 1,2-Epoxyoctadecane | |
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Record name | Hexadecyloxirane | |
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Record name | 1,2-EPOXYOCTADECANE | |
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Melting Point |
79 °F (NTP, 1992) | |
Record name | 1,2-EPOXYOCTADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20342 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,2-Epoxyoctadecane in the provided research papers?
A1: In the context of these research papers, this compound is primarily used as a chemical modifier or cross-linking agent to create stationary phases for reversed-phase high-performance liquid chromatography (RP-HPLC) [, ] and solid-phase extraction (SPE) [].
Q2: How does this compound contribute to the properties of these stationary phases?
A2: this compound reacts with hydroxyl or amine groups present on the surface of materials like porous nanodiamond/polymer shells [] or continuous beds []. This reaction introduces a hydrophobic C18 alkyl chain, making the surface suitable for reversed-phase chromatography, which separates analytes based on their hydrophobicity.
Q3: Has this compound been explored in other applications besides chromatography?
A3: Yes, one study investigated the use of this compound in microparticle dispensers for the controlled release of insect pheromones []. It was combined with a model pheromone (disparlure) to study the release characteristics of the system.
Q4: What properties of this compound make it suitable for controlled release applications?
A4: The study found that this compound, due to its interaction with particle surfaces and its own volatility, can influence the release rate of compounds from microparticles []. This suggests that by adjusting the formulation and properties of the particles, one could potentially control the release rate of active ingredients.
Q5: Are there any challenges associated with using this compound in controlled release systems?
A5: The research indicates that chemical interactions between the compound, the active ingredient, and the particle surface can impact release characteristics []. This highlights the need for careful formulation design to achieve desired release profiles.
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